3-(Cyclobutylmethoxy)piperidine HCl CAS number and molecular weight
3-(Cyclobutylmethoxy)piperidine HCl CAS number and molecular weight
An In-Depth Technical Guide to 3-(Cyclobutylmethoxy)piperidine HCl: Synthesis, Characterization, and Potential Applications
A Whitepaper for Advanced Drug Discovery Professionals
This technical guide provides a comprehensive overview of 3-(Cyclobutylmethoxy)piperidine hydrochloride, a compound of interest for researchers and scientists in the field of drug development. While specific experimental data for this molecule is not widely published, this document, grounded in established chemical principles and data from analogous structures, offers a predictive yet robust framework for its synthesis, characterization, and potential pharmacological exploration.
Section 1: Chemical Identity and Properties
3-(Cyclobutylmethoxy)piperidine hydrochloride is a piperidine derivative featuring a cyclobutylmethoxy substituent at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for research and potential pharmaceutical formulations.
Molecular Structure and Calculated Properties
The chemical structure of 3-(Cyclobutylmethoxy)piperidine hydrochloride is presented below:
Table 1: Calculated Physicochemical Properties
| Property | Value |
| CAS Number | Not assigned |
| Molecular Formula | C₁₀H₂₀ClNO |
| Molecular Weight | 205.72 g/mol |
| Chemical Name | 3-(Cyclobutylmethoxy)piperidine hydrochloride |
Note: The molecular weight is calculated based on the chemical formula. As a novel compound, a CAS number has not been officially assigned.
Section 2: Proposed Synthesis and Purification
The synthesis of 3-(Cyclobutylmethoxy)piperidine hydrochloride can be logically approached via a Williamson ether synthesis, a well-established and versatile method for preparing ethers.[1][2][3][4] This method involves the reaction of an alkoxide with a suitable organohalide.
Synthetic Pathway
The proposed two-step synthesis commences with the deprotonation of a protected 3-hydroxypiperidine, followed by nucleophilic substitution with a cyclobutylmethyl halide. The final step involves deprotection and formation of the hydrochloride salt.
Caption: Proposed two-step synthesis of 3-(Cyclobutylmethoxy)piperidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(cyclobutylmethoxy)piperidine-1-carboxylate
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To a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
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Add cyclobutylmethyl bromide (1.2 equivalents) to the reaction mixture.
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Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected piperidine ether.
Step 2: Synthesis of 3-(Cyclobutylmethoxy)piperidine hydrochloride
-
Dissolve the purified tert-butyl 3-(cyclobutylmethoxy)piperidine-1-carboxylate (1 equivalent) in a minimal amount of an organic solvent such as diethyl ether or 1,4-dioxane.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether, 1.5 equivalents) dropwise with stirring.
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A precipitate will form, which is the desired hydrochloride salt.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.
Section 3: Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(Cyclobutylmethoxy)piperidine HCl. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[5]
Table 2: Predicted NMR Spectral Data
| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the cyclobutyl ring protons, and the methylene bridge protons. The N-H proton of the piperidinium ion will likely appear as a broad singlet. |
| ¹³C NMR | Distinct signals for each carbon atom in the piperidine and cyclobutyl rings, as well as the methylene bridge carbon. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[6][7] Electrospray ionization (ESI) is a suitable technique for this polar, salt-form compound.
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z Value |
| ESI-MS (+ve) | The molecular ion peak corresponding to the free base [M+H]⁺ at approximately 170.15 m/z. |
Section 4: Potential Pharmacological Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological targets.[8][9][10] The introduction of a cyclobutylmethoxy group may modulate the compound's pharmacokinetic and pharmacodynamic properties.
Neurological and Psychiatric Disorders
Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system (CNS). Potential applications could include acting as ligands for dopamine, serotonin, or norepinephrine transporters, or as antagonists or agonists for various G-protein coupled receptors.
Analgesic and Anesthetic Properties
Certain substituted piperidines exhibit potent analgesic and local anesthetic activities.[11][12] The lipophilic cyclobutylmethoxy moiety could enhance the compound's ability to penetrate neuronal membranes, a key feature for local anesthetics.
Caption: Potential mechanism of action for pharmacological applications.
Section 5: Safety and Handling
As with any novel chemical entity, 3-(Cyclobutylmethoxy)piperidine hydrochloride should be handled with care in a laboratory setting. The safety precautions for piperidine hydrochloride and its derivatives should be followed.[13][14][15][16][17]
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14][15]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
Toxicology
The toxicological properties of 3-(Cyclobutylmethoxy)piperidine hydrochloride have not been determined. However, based on data for similar piperidine derivatives, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[14][16]
Section 6: Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the synthesis, characterization, and potential applications of 3-(Cyclobutylmethoxy)piperidine hydrochloride. The proposed synthetic route is based on the reliable Williamson ether synthesis, and the outlined analytical methods will provide robust confirmation of the compound's identity and purity. The diverse pharmacological activities of known piperidine derivatives suggest that this novel compound holds promise for further investigation in various therapeutic areas. Researchers are encouraged to use this guide as a foundational resource for their exploration of this and similar molecules.
References
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Cholli, A. L., & Lau, M. L. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. Retrieved from [Link]
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Zhumagazieva, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]
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Fatima, A. (Ed.). (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
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da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
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